N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride

Medicinal Chemistry Drug Discovery Lead Optimization

N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride (CAS 1215550-44-9) is a trisubstituted 1,3,5-triazine derivative with a molecular formula of C19H23ClN6O and a molecular weight of 386.9 g/mol. The compound features two ethylamino groups at the N2 and N4 positions and a 4-phenoxyphenylamino substituent at the N6 position, supplied as the hydrochloride salt with a vendor-reported purity of ≥95%.

Molecular Formula C19H23ClN6O
Molecular Weight 386.88
CAS No. 1215550-44-9
Cat. No. B2732473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride
CAS1215550-44-9
Molecular FormulaC19H23ClN6O
Molecular Weight386.88
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)NCC.Cl
InChIInChI=1S/C19H22N6O.ClH/c1-3-20-17-23-18(21-4-2)25-19(24-17)22-14-10-12-16(13-11-14)26-15-8-6-5-7-9-15;/h5-13H,3-4H2,1-2H3,(H3,20,21,22,23,24,25);1H
InChIKeyGOYUCUVNXFUXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2,N4-Diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine Hydrochloride (CAS 1215550-44-9): Structural Identity and Procurement Baseline


N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride (CAS 1215550-44-9) is a trisubstituted 1,3,5-triazine derivative with a molecular formula of C19H23ClN6O and a molecular weight of 386.9 g/mol [1]. The compound features two ethylamino groups at the N2 and N4 positions and a 4-phenoxyphenylamino substituent at the N6 position, supplied as the hydrochloride salt with a vendor-reported purity of ≥95% . It belongs to the broader class of 4-phenoxy-phenyl-1,3,5-triazine derivatives, a scaffold that has been investigated as a modulator of neurotrophin receptors (TrkA, TrkB, TrkC) and receptor tyrosine kinases such as FGFR1 and IGF1R [2]. However, it is critical to note that this specific compound has no publicly available quantitative biological assay data, peer-reviewed pharmacological characterization, or head-to-head comparator studies in the indexed scientific literature.

Why Generic Substitution Is Not Advisable for N2,N4-Diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine Hydrochloride (CAS 1215550-44-9)


Within the 1,3,5-triazine-2,4,6-triamine chemotype, even modest changes to the N-substituent pattern can produce substantial divergence in molecular recognition, pharmacokinetic behavior, and biological target engagement. This compound presents a specific, non-obvious combination of two small ethyl groups at N2/N4 and a conformationally extended 4-phenoxyphenyl group at N6 [1]. The differential hydrogen-bonding capacity (4 H-bond donors, 7 H-bond acceptors), the moderate topological polar surface area of 84 Ų, and the eight rotatable bonds create a distinct pharmacophoric signature compared to analogs with bulkier alkyl groups (e.g., tetrabutyl-substituted variants), unsubstituted diamino scaffolds, or morpholino-containing hybrids [1] . The patent literature on structurally related 4-phenoxy-phenyl-1,3,5-triazines explicitly teaches that substituent identity at the triazine ring positions is a critical determinant of receptor modulation potency and selectivity at Trk and IGF1R/FGFR1 receptors [2]. Without direct experimental bridging data, replacing this compound with a generic 'triazine derivative' or even a close congener risks undermining assay reproducibility and invalidating structure-activity inferences. The following evidence dimensions quantify these critical differences.

Quantitative Differentiation Evidence: N2,N4-Diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine Hydrochloride Versus Structural Analogs


Molecular Weight Optimization: Diethyl Substitution Balances Lipophilicity Against N,N,N',N'-Tetrabutyl Congener (CAS 7285-96-3)

The target compound (MW 386.9 g/mol) achieves a molecular weight within the conventional oral drug-like space, contrasting sharply with the tetrabutyl analog N,N,N',N'-tetrabutyl-N''-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine (CAS 7285-96-3), which has a molecular weight of approximately 502.7 g/mol [1] . This 116 g/mol difference (approximately 30% larger) places the tetrabutyl congener beyond the typical MW ceiling for favorable oral absorption and CNS penetration, while the target compound remains within the <500 Da guideline [1]. For screening programs prioritizing lead-like or drug-like chemical space, the diethyl-substituted compound presents a materially different developability profile.

Medicinal Chemistry Drug Discovery Lead Optimization

Hydrogen-Bonding Capacity Differentiation: Diethylamino NH Groups Enable Tetradentate Donor Profile Absent in Diamino Scaffolds

The target compound possesses four hydrogen-bond donor sites (three secondary amine NH on the triazine ring plus the protonated hydrochloride), compared to the simpler N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine scaffold, which presents only two NH donor sites on the triazine core [1] . This difference in H-bond donor count (4 vs. 2) directly impacts the potential for bidentate or multidentate interactions with target protein binding pockets, as well as aqueous solubility and crystal packing [1]. In the context of the 4-phenoxy-phenyl-1,3,5-triazine patent family (WO-2018115891-A1), the substituents at positions corresponding to N2 and N4 are explicitly identified as critical for receptor tyrosine kinase modulation potency [2].

Target Engagement Molecular Recognition Structure-Based Design

Conformational Flexibility and Rotatable Bond Count: Diethyl Groups Reduce Steric Bulk Relative to Morpholino-Containing Analogs

The target compound has eight rotatable bonds, conferred by the two ethylamino groups and the 4-phenoxyphenyl substituent [1]. In contrast, 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine introduces a conformationally constrained morpholine ring at the 6-position and a rigid phenyl group at N4, reducing the number of freely rotatable bonds and significantly increasing molecular complexity [2]. The ethyl groups of the target compound provide a lower steric demand compared to the morpholine ring, potentially enabling access to binding pockets intolerant of bulkier, rigidified substituents. In the broader triazine class, variations in rotatable bond count have been shown to affect entropy-driven binding thermodynamics and cellular permeability [3].

Conformational Analysis Ligand Efficiency Scaffold Optimization

Class-Level Pharmacological Plausibility: 4-Phenoxyphenyl-1,3,5-Triazine Scaffold Is a Validated Modulator of Neurotrophin and RTK Signaling

Patent WO-2018115891-A1 (Stiftelsen Alzecure) explicitly claims 4-phenoxy-phenyl-1,3,5-triazine derivatives, including toltrazuril and its oxidized metabolites, as positive modulators of TrkA, TrkB, TrkC receptors and receptor tyrosine kinases FGFR1 and IGF1R [1]. While the specific compound N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride is not explicitly exemplified in the patent, it falls within the claimed generic Formula I where R1 and R2 are amino substituents [1]. The patent discloses that compounds within this structural class are useful for treating diseases characterized by impaired neurotrophin signaling, including Alzheimer's disease, Parkinson's disease, and depression, particularly in patients with the Val66Met BDNF polymorphism [1]. This class-level evidence provides a mechanistic hypothesis for the target compound, but must be recognized as inferential; direct confirmation of this specific compound's activity at Trk or RTK targets has not been published.

Neurotrophin Signaling Kinase Modulation CNS Drug Discovery

Recommended Application Scenarios for N2,N4-Diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine Hydrochloride (CAS 1215550-44-9)


Focused Screening for Neurotrophin Receptor (Trk) and RTK (FGFR1/IGF1R) Positive Modulators

Based on the patent disclosure that 4-phenoxy-phenyl-1,3,5-triazine derivatives act as positive modulators of TrkA, TrkB, TrkC, FGFR1, and IGF1R [1], this compound is a rational inclusion in focused screening libraries targeting neurotrophin signaling pathways. Its structural features—specifically the 4-phenoxyphenyl group (shared with the patent class) combined with small diethylamino substituents—differentiate it from the bulkier, more lipophilic analogs that dominate commercial screening collections [1] . Researchers investigating neurodegenerative disease models or the Val66Met BDNF polymorphism context should consider this compound as a structurally distinct probe within the validated 4-phenoxy-phenyl-1,3,5-triazine pharmacophore space [1]. Critical caveat: no direct activity data exist; assay-based confirmation is mandatory.

Medicinal Chemistry Lead Optimization: A Drug-Like Triazine Scaffold with Balanced Physicochemical Properties

With a molecular weight of 386.9 g/mol, TPSA of 84 Ų, and eight rotatable bonds, this compound resides within favorable drug-like chemical space as defined by Lipinski and Veber criteria [2]. Compared to the tetrabutyl analog (MW ~503 g/mol), the diethyl compound is a superior starting point for lead optimization programs where oral bioavailability and CNS permeability are desired endpoints [2] [3]. The presence of two ethylamino NH groups provides synthetic handles for further derivatization (e.g., acylation, alkylation) while preserving the core 4-phenoxyphenyl-triazine pharmacophore. Medicinal chemists seeking a tractable, fragment-grown triazine scaffold for kinase or receptor targets should evaluate this compound against bulkier, less developable alternatives.

Structure-Activity Relationship (SAR) Studies on Triazine Substitution Patterns

The compound's unique substitution pattern (ethyl at N2/N4, 4-phenoxyphenyl at N6) fills a specific niche in systematic SAR exploration of the 1,3,5-triazine-2,4,6-triamine series. Its H-bond donor/acceptor profile (4 HBD, 7 HBA) differs from diamino scaffolds (2 HBD) and morpholino-containing analogs (reduced HBD, increased steric bulk) [2] [4]. Procurement of this compound enables head-to-head comparison with N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine and other substitution variants to deconvolute the contribution of the ethylamino groups to target binding, selectivity, and cellular activity [4]. This is particularly relevant for groups working on kinase inhibitor design where triazine cores serve as ATP-mimetic hinge binders.

Computational Chemistry and Molecular Docking Studies Requiring a Well-Characterized Ligand

The compound benefits from a complete PubChem entry (CID 18580252) with validated InChIKey (GOYUCUVNXFUXCV-UHFFFAOYSA-N), canonical SMILES, 2D structure, and computed physicochemical descriptors [2]. This makes it suitable as a test ligand for docking studies, pharmacophore model generation, and molecular dynamics simulations focused on 1,3,5-triazine binding modes. Its eight rotatable bonds present a meaningful conformational sampling challenge for benchmarking docking algorithms, while its moderate size ensures computational tractability. The absence of stereocenters simplifies modeling workflows compared to chiral triazine analogs.

Quote Request

Request a Quote for N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.